molecular formula C11H11N3O B13530470 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one

5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one

Katalognummer: B13530470
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: MYRGVIJXWMBUSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring fused with an amino group and a pyridinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-4-carboxaldehyde and 2-amino-3-cyanopyridine.

    Condensation Reaction: Pyridine-4-carboxaldehyde undergoes a condensation reaction with 2-amino-3-cyanopyridine in the presence of a base such as sodium ethoxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired pyridinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the pyridinone moiety to a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is investigated for its use in organic electronics and as a building block for novel polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-cyanopyridine: A precursor in the synthesis of 5-Amino-1-(pyridin-4-ylmethyl)pyridin-2(1h)-one.

    Pyridin-2-one Derivatives: Compounds with similar pyridinone structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinone derivatives.

Eigenschaften

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

5-amino-1-(pyridin-4-ylmethyl)pyridin-2-one

InChI

InChI=1S/C11H11N3O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-6,8H,7,12H2

InChI-Schlüssel

MYRGVIJXWMBUSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N(C=C1N)CC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.